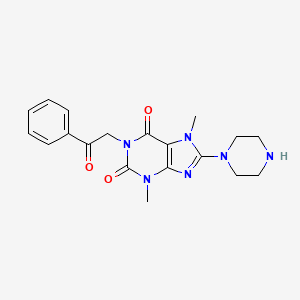
3,7-dimethyl-1-(2-oxo-2-phenylethyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-dimethyl-1-(2-oxo-2-phenylethyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
The exact mass of the compound 3,7-dimethyl-1-(2-oxo-2-phenylethyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,7-dimethyl-1-(2-oxo-2-phenylethyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-dimethyl-1-(2-oxo-2-phenylethyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
One study focused on the synthesis of xanthene derivatives, including compounds structurally related to "3,7-dimethyl-1-(2-oxo-2-phenylethyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione," for their antiasthmatic activity. Xanthene derivatives are known for their vasodilatory activity, and the development of Phosphodiesterase 3 inhibitors is a current area of interest for the development of anti-asthmatic agents. This research synthesized and screened a new series of derivatives for pulmonary vasodilator activity, with several compounds showing significant activity compared to standard Cilostazol (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Antihistaminic Activity
Another study synthesized and evaluated a series of compounds for antihistaminic activity. Some of these compounds displayed good inhibition of both histamine-induced bronchospasm in guinea pigs and of passive cutaneous anaphylaxis in rats. This research indicated the potential for these compounds in antihistaminic therapies, highlighting the structure-activity relationship for future drug development (Pascal, Beranger, Pinhas, Poizot, & Désiles, 1985).
5-HT Receptor Affinity and Pharmacological Evaluation
A study on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents explored their affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected compounds showed potential psychotropic activity, indicating the usefulness of these derivatives in designing new ligands for serotonin receptors, potentially contributing to treatments for depression and anxiety (Chłoń-Rzepa et al., 2013).
Purine Derivatives as Antimicrobial Agents
Research into purine derivatives also extends into antimicrobial activity. A study synthesized new triazino and triazolo[4,3-e]purine derivatives, evaluating them for their anticancer, anti-HIV-1, and antimicrobial activities. This effort showcases the versatile potential of purine derivatives in developing new therapeutic agents across various domains of disease treatment (Ashour et al., 2012).
Eigenschaften
IUPAC Name |
3,7-dimethyl-1-phenacyl-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-22-15-16(21-18(22)24-10-8-20-9-11-24)23(2)19(28)25(17(15)27)12-14(26)13-6-4-3-5-7-13/h3-7,20H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBYSPHVBYYPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCNCC3)N(C(=O)N(C2=O)CC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-dimethyl-1-(2-oxo-2-phenylethyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

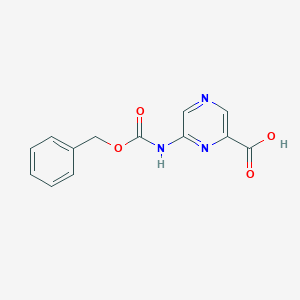
![4-iodo-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2711492.png)
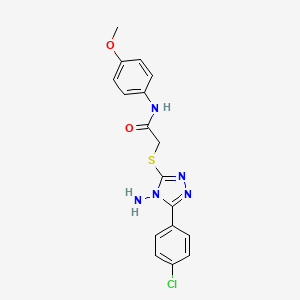
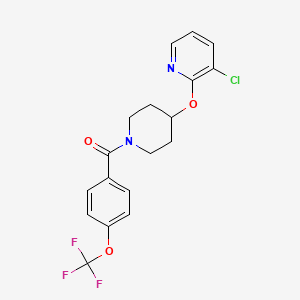
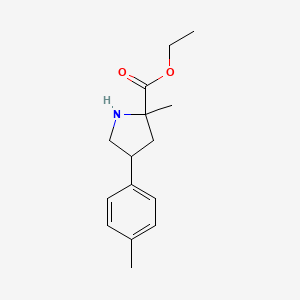
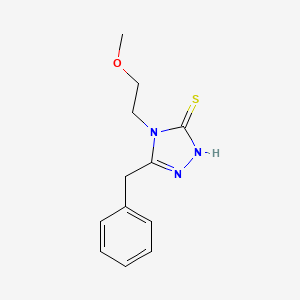
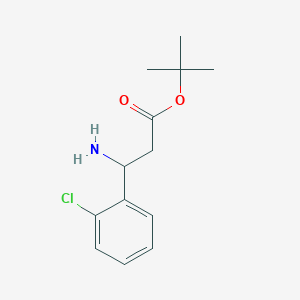
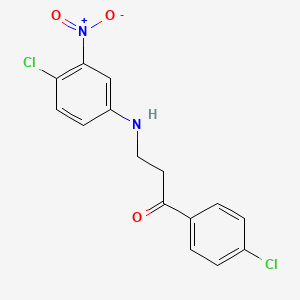
amine](/img/structure/B2711503.png)
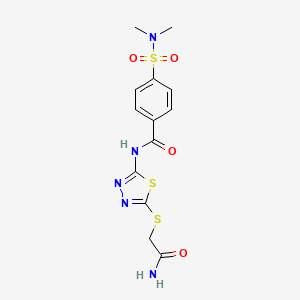
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-methylbenzoate](/img/structure/B2711506.png)
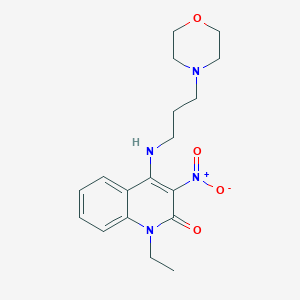
![2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2711508.png)
![2-imino-1-(3-methoxypropyl)-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2711510.png)